ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride
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Overview
Description
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride is a chemical compound that features a combination of a fluorophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Ethylamine Addition: The ethylamine moiety is added through a reductive amination reaction, where an aldehyde or ketone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.
Indole Derivatives: Compounds featuring an indole nucleus with various biological activities.
Uniqueness
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride is unique due to the presence of both a fluorophenyl group and a triazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H16ClFN4 |
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Molecular Weight |
270.73 g/mol |
IUPAC Name |
N-ethyl-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15FN4.ClH/c1-2-14-11(12-15-8-16-17-12)7-9-3-5-10(13)6-4-9;/h3-6,8,11,14H,2,7H2,1H3,(H,15,16,17);1H |
InChI Key |
DSYLFFDBUMWOHY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)F)C2=NC=NN2.Cl |
Origin of Product |
United States |
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